molecular formula C18H34O4 B8250866 7S,10S-diHOME

7S,10S-diHOME

Cat. No.: B8250866
M. Wt: 314.5 g/mol
InChI Key: IPRLELFMTNDNMN-WLFRDLTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7S,10S-dihydroxy-8(E)-octadecenoic acid (7S,10S-diHOME) is a prokaryotic oxylipin produced by the opportunistic pathogen Pseudomonas aeruginosa . It is synthesized through a unique oleate-diol synthase pathway, where the bifunctional enzyme first oxygenates oleic acid to (10S)-hydroperoxy-8(E)-octadecenoic acid, which is then isomerized to the 7,10-dihydroxy product . The genes encoding the enzymes for this pathway are PA2077 and PA2078 . This oxylipin has significant research value as a novel signaling molecule in bacterial quorum sensing, a cell-to-cell communication process that regulates population-density-dependent gene expression . Designated as part of the ODS (oxylipin-dependent quorum sensing system), this compound functions as an autoinducer, binding to the transcriptional regulator OdsR (PA2076) to create a positive feedback loop that controls its own biosynthesis . Studying this compound is crucial for investigating bacterial group behaviors, including those relevant to virulence and biofilm formation in P. aeruginosa . The compound is also of interest for its potential role in mediating interactions in microbial communities and for its biotechnological applications in producing specialized chemicals . This product is provided for research use only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E,7S,10S)-7,10-dihydroxyoctadec-8-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O4/c1-2-3-4-5-6-8-11-16(19)14-15-17(20)12-9-7-10-13-18(21)22/h14-17,19-20H,2-13H2,1H3,(H,21,22)/b15-14+/t16-,17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRLELFMTNDNMN-WLFRDLTRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C=CC(CCCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H](/C=C/[C@H](CCCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Enzymatic Pathways of 7s,10s Dihome

Precursor Substrates and Initial Oxygenation

The biosynthetic pathway leading to 7S,10S-diHOME begins with the enzymatic modification of a readily available fatty acid.

Oleic Acid as Primary Substrate

The primary precursor substrate for the biosynthesis of this compound in P. aeruginosa is oleic acid ((9Z)-18:1). citeab.comnih.govnih.govebi.ac.ukdsmz.denih.govuni.luacs.orglipidmaps.org P. aeruginosa can scavenge oleic acid from its environment, including host tissues during infection. nih.gov This exogenous fatty acid then serves as the starting molecule for the enzymatic cascade.

Role of 10S-Dioxygenase (OdsA)

The initial step in the biosynthesis is catalyzed by the enzyme 10S-Dioxygenase (OdsA), also known as 10S-DOX. nih.govnih.govebi.ac.ukdsmz.denih.govuni.luacs.org This enzyme is encoded by the gene PA2077 in P. aeruginosa. nih.gov OdsA is a fatty acid-diheme cytochrome C peroxidase that performs a stereospecific oxygenation of oleic acid at the C-10 position. citeab.comnih.govebi.ac.ukdsmz.denih.govnih.govuni.luacs.orglipidmaps.org This reaction yields the intermediate product (10S)-hydroperoxy-(8E)-octadecenoic acid (10S-HPOME). citeab.comnih.govebi.ac.ukdsmz.denih.govnih.govuni.luacs.orglipidmaps.org

Hydroperoxide Isomerization to this compound

Following the initial oxygenation, the hydroperoxide intermediate undergoes further enzymatic transformation.

Role of (7S,10S)-Hydroperoxide Isomerase (OdsB or 7,10-DS)

The second key enzyme in the pathway is (7S,10S)-Hydroperoxide Isomerase, also referred to as OdsB or 7,10-Diol Synthase (7,10-DS). nih.govacs.org This enzyme is encoded by the gene PA2078, located within the same operon as odsA in P. aeruginosa. nih.gov OdsB catalyzes the isomerization of 10S-HPOME, converting it into the final product, this compound. nih.govebi.ac.ukdsmz.denih.govnih.govuni.luacs.orglipidmaps.org This reaction occurs sequentially after the action of OdsA. uni.luacs.orglipidmaps.org Like OdsA, OdsB is also classified as a fatty acid-diheme cytochrome C peroxidase.

Stereochemical Specificity of Enzymatic Reactions

The biosynthesis of this compound is characterized by high stereochemical specificity. The initial oxygenation by OdsA specifically targets the C-10 position of oleic acid, resulting in the (10S) configuration of the hydroperoxide intermediate, 10S-HPOME. citeab.comnih.govdsmz.denih.gov The subsequent isomerization of 10S-HPOME by OdsB is also stereoselective, leading to the formation of the (7S,10S) configuration in this compound. uni.lulipidmaps.org Studies using oxygen-18 have confirmed that the oxygen atoms in this compound are derived from atmospheric oxygen and that the compound is formed sequentially from 10S-HPOME by isomerization. uni.lulipidmaps.org Furthermore, experiments with deuterium-labeled substrates have provided insights into the reaction mechanism, showing the loss of the pro-S hydrogen and retention of the pro-R hydrogen at the C-7 position during the formation of the 7,10-dihydroxy product. uni.lulipidmaps.org Notably, the enzyme OdsB does not isomerize the (10R) stereoisomer of HPOME. uni.lulipidmaps.org

Biochemical characterization of the enzymes has provided data on their activity and substrate utilization. For instance, studies on P. aeruginosa strains have shown the conversion of oleic acid to 10S-HPOME and this compound. The optimal pH for both 10S-DOX and 7,10-DS activity is in the neutral to basic range (pH 7.0–10.0). acs.org The optimal temperature for 10S-DOX was found to be 30 °C, while 7,10-DS did not show a clear preferred temperature, though its activity was evaluated in the range of 20–50 °C. acs.org The enzymes exhibit different thermostability, with 7,10-DS being more thermostable than 10S-DOX. acs.org

EnzymeOptimal pH RangeOptimal Temperature (°C)Km (mM) (with Oleic Acid or 10S-HPOME)
10S-DOX7.0–10.0300.89 ± 0.22
7,10-DS7.0–10.0No clear preference3.26 ± 0.31

Note: Km values are approximate and can vary depending on experimental conditions and substrate used (Oleic Acid for 10S-DOX, 10S-HPOME for 7,10-DS). acs.org

Quantitative studies have also reported on the production of this compound. For example, using cell-free supernatant of P. aeruginosa and 1% v/v oleic acid, a maximum this compound concentration of 6.41 g/L was achieved after 36 hours, with a productivity of 0.178 g/L/h and a yield of 74.8%. nih.gov

Extracellular Biosynthesis and Secretion Mechanisms

A distinctive feature of this compound biosynthesis in P. aeruginosa is its occurrence in the extracellular space. citeab.comrqbchemical.comnih.govdsmz.de This is contrary to the typical intracellular synthesis of many bacterial signaling molecules. The enzymes responsible for this pathway, OdsA and OdsB, are synthesized intracellularly but must be transported across the bacterial membranes to access the extracellular oleic acid substrate. citeab.comnih.govdsmz.de

The secretion of OdsA and OdsB from the bacterial cytoplasm to the extracellular environment is mediated by the Xcp type II secretion system (T2SS). citeab.comnih.govrqbchemical.comnih.govnih.govdsmz.denih.govuni.lu Genetic studies have identified components of the Xcp T2SS as being essential for the production of extracellular this compound. citeab.comrqbchemical.comnih.govdsmz.denih.gov For instance, a mutation in xcpQ, a gene encoding an outer membrane component of the T2SS, significantly impairs the secretion of OdsA and OdsB and consequently reduces the levels of this compound detected in the culture supernatant. citeab.comrqbchemical.comnih.govdsmz.denih.gov

Once secreted, OdsA and OdsB act on exogenous oleic acid to produce 10S-HPOME and subsequently this compound. citeab.comnih.govdsmz.de The synthesized oxylipins then appear to re-enter the bacterial cells, potentially through a transporter such as ExFadLO or OdsT, to exert their biological effects as signaling molecules within the ODS. nih.govdsmz.deacs.org This extracellular biosynthetic route and subsequent re-import represent a unique mechanism for the production and utilization of these oxylipin autoinducers in P. aeruginosa.

Involvement of the Xcp Type 2 Secretion System

A distinctive feature of the production of this compound and 10S-HOME in P. aeruginosa is the involvement of the Xcp Type II secretion system (T2SS) in the secretion of the oxylipin synthase enzymes, OdsA and OdsB. researchgate.netmdpi.comuky.eduasm.orgbiorxiv.orgresearchgate.net This is notable as it differs from the typical intracellular synthesis of autoinducers in other bacterial quorum-sensing systems. mdpi.comuky.edubiorxiv.org

Genetic screening studies aimed at identifying genes required for oxylipin production in P. aeruginosa strain PAO1 have revealed a link to the Xcp T2SS. researchgate.netasm.orgbiorxiv.org Out of fourteen genes identified as essential for oxylipin synthesis, ten were found to encode components of the Xcp T2SS. researchgate.netasm.orgbiorxiv.org Further research using a deletion mutant of xcpQ, a gene encoding the necessary outer membrane component of the Xcp system, demonstrated impaired oxylipin production and secretion, mirroring the effects observed in T2SS transposon mutants. nih.govresearchgate.netasm.orgbiorxiv.org

Experimental evidence supports the role of the Xcp T2SS in exporting the oxylipin synthases. Immunoblot analysis showed that OdsA was present in the supernatant of wild-type P. aeruginosa cultures but was absent in the supernatant of the ΔxcpQ mutant. nih.govresearchgate.netasm.org Similarly, diol synthase activity, which indicates the presence of functional enzymes, was detected in the supernatant of the wild-type strain but was negligible in the ΔxcpQ mutant. nih.govresearchgate.netbiorxiv.org Consistent with a defect in transport, the DS enzymes were found to accumulate in the periplasm of the ΔxcpQ mutant. nih.govbiorxiv.org The ability to produce and secrete oxylipins was restored in the ΔxcpQ mutant when complemented with a wild-type xcpQ gene supplied on a plasmid. nih.govresearchgate.netbiorxiv.org These findings collectively indicate that the Xcp T2SS is required for the transport of the oxylipin synthase enzymes OdsA and OdsB to the extracellular environment. asm.orgbiorxiv.org

Strain OdsA in Supernatant Diol Synthase Activity in Supernatant Oxylipin Production
Wild-type P. aeruginosa Detected Present Yes
ΔxcpQ mutant Absent Negligible Impaired/Absent
ΔxcpQ + xcpQ (plasmid) Detected Present Restored

Accumulation in Extracellular Milieu

Following their synthesis by the secreted enzymes, this compound and 10S-HOME accumulate in the extracellular milieu of P. aeruginosa. nih.govresearchgate.netnih.govub.edu This accumulation is a critical aspect of the ODS, functioning in a cell-density dependent manner characteristic of quorum sensing systems. nih.gov

Metabolic Fates of 7s,10s Dihome

Further Transformations and Degradation Pathways

While the primary metabolic formation of 7S,10S-diHOME from oleic acid in P. aeruginosa is well-documented, its further transformations and degradation pathways have also been investigated. In the context of P. aeruginosa, this compound, along with 10S-hydroxy-(8E)-octadecenoic acid (10S-HOME), accumulates in the culture supernatant. nih.govub.edu These oxylipins are specifically exported through the ExFadLO outer-membrane transporter to the extracellular medium. ub.edu

Research indicates that this compound can undergo further enzymatic modifications. One significant transformation involves its potential incorporation into more complex lipid structures, such as estolides (discussed in Section 3.2). ub.eduub.edu

In mammalian systems, while this compound is not a primary metabolite of linoleic acid (unlike 9,10-DiHOME and 12,13-DiHOME which are formed via cytochrome P450 and soluble epoxide hydrolase pathways), studies on other dihydroxy fatty acids provide insights into potential degradation routes. nih.govpnas.org For instance, 9,10- and 12,13-DiHOME can be further metabolized by oxidation, generating tetrahydrofuran (B95107) diols, and can also form glucuronide conjugates. nih.gov While direct evidence for these specific transformations of this compound in mammals is less extensive, it is plausible that similar general pathways for dihydroxy fatty acid metabolism, such as oxidation and conjugation, could apply.

Studies in P. aeruginosa have also explored the kinetics of oleic acid conversion into this compound. Data from these studies can illustrate the accumulation of this compound over time. ub.edu

Time (h)Oleic Acid (g/L)10S-H(P)OME (g/L)10S-HOME (g/L)This compound (g/L)
020000
~10DecreasingAccumulatingLowLow
~20LowerDecreasingIncreasingIncreasing
30LowVery LowHighHigh

Note: This table is illustrative based on the description of kinetics in source ub.edu, showing the general trends of metabolite accumulation over time.

Potential for Estolide Formation

A notable metabolic fate and potential application of this compound is its involvement in the formation of estolides (ESTs). ub.eduub.edu Estolides are a class of polymeric secondary esters formed by the addition of a carboxyl group of one fatty acid to the hydroxyl group of another fatty acid. ub.edu The presence of two hydroxyl groups in this compound makes it a suitable monomer for enzymatic esterification reactions leading to estolide synthesis. ub.edu

Research has demonstrated the enzymatic synthesis of estolides from this compound using commercial lipases, such as Novozym 435, Lipozyme RM IM, and Lipozyme TL IM. ub.eduub.eduresearchgate.net These reactions are typically carried out under specific conditions, including elevated temperature and vacuum, to facilitate the process. ub.eduresearchgate.net

Studies comparing the estolide formation from this compound and 10S-HOME have shown differences in the resulting estolide properties, such as viscosity. ub.edu The higher melting point of this compound (56 °C), attributed to hydrogen bonding between its two hydroxyl groups, contributes to higher viscosity parameters in the estolides formed from it compared to those from 10S-HOME. ub.edu

Enzymatic synthesis of estolides from this compound has been explored for its biotechnological potential, particularly in the context of utilizing bacterially produced oxylipins from renewable sources like oily wastes. ub.eduub.edu

Research findings on the yield of estolide formation from this compound using different lipases highlight the efficiency of these enzymatic transformations. ub.edu

LipaseReaction Yield (%)
Novozym 43594.7
Lipozyme RM IM70.8
Lipozyme TL IM88.9

Data based on enzymatic estolide production from this compound as reported in source ub.edu.

The ability of this compound to form estolides underscores a significant metabolic fate that leads to the creation of value-added compounds with potential industrial applications. ub.eduub.edu

Cellular and Molecular Mechanisms of Action of 7s,10s Dihome

Role in Microbial Quorum Sensing (ODS System of Pseudomonas aeruginosa)

Pseudomonas aeruginosa utilizes a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate collective behaviors, including virulence factor production and biofilm formation. researchgate.netyoutube.com The oxylipin-dependent quorum sensing (ODS) system in P. aeruginosa is distinct and relies on the production and sensing of extracellular oxylipins, specifically 10S-hydroxy-(8E)-octadecenoic acid (10-HOME) and 7S,10S-dihydroxy-(8E)-octadecenoic acid (7S,10S-diHOME). nih.govbiorxiv.orgasm.orgnih.govresearchgate.net These oxylipins are synthesized by P. aeruginosa from exogenous oleic acid, often scavenged from the host environment. nih.govresearchgate.netsemanticscholar.org

This compound as an Autoinducer

In the ODS system, this compound functions as an autoinducer molecule. nih.govbiorxiv.orgresearchgate.net Autoinducers are signaling molecules produced and secreted by bacteria, and their accumulation in the environment allows bacteria to sense their population density. youtube.comnih.gov When the concentration of this compound (along with 10-HOME) reaches a certain threshold, it triggers a coordinated response in the bacterial population, characteristic of a quorum sensing system. nih.gov This accumulation of oxylipins outside the cell in a cell-density dependent manner is a key feature of the ODS system. nih.gov

Unlike many bacterial autoinducers that are synthesized intracellularly, the biosynthesis of 10-HOME and this compound occurs extracellularly. biorxiv.orgasm.orgresearchgate.net This unique characteristic requires the secretion of the oxylipin synthase enzymes, OdsA and OdsB, which are encoded by the ds operon. nih.govbiorxiv.orgasm.orgresearchgate.netmdpi.com The secretion of OdsA and OdsB to the extracellular space is mediated by the Xcp type II secretion system (T2SS) of P. aeruginosa. nih.govbiorxiv.orgasm.orgnih.govresearchgate.netmdpi.comresearchgate.net Once outside the cell, these enzymes utilize exogenous oleic acid as a substrate to synthesize the oxylipin autoinducers. nih.govbiorxiv.orgresearchgate.net The oxylipins then re-enter the bacterial cells, presumably via the OdsT transporter, to activate the ODS system. nih.govresearchgate.net

Transcriptional Regulation by OdsR

The ODS system involves OdsR, a probable transcriptional regulator encoded by a gene located immediately upstream of the ds operon. researchgate.netmdpi.com OdsR is involved in the transcriptional regulation of the ds operon, which encodes the oxylipin synthase enzymes OdsA and OdsB. researchgate.netmdpi.com This suggests that OdsR plays a role in controlling the amount of oxylipins produced in a cell density-dependent manner. nih.gov While OdsR is primarily involved in regulating the ds operon, oxylipins can also regulate the expression of a subset of other genes, potentially through as-yet-unidentified transcriptional regulators that are induced by 10-HOME or this compound. nih.gov

Positive Feedback Loop in Oxylipin Production

The ODS system in P. aeruginosa incorporates a positive feedback loop in the production of oxylipins. researchgate.netnih.govfrontiersin.org This means that the oxylipin autoinducers, including this compound, positively regulate their own synthesis. nih.govmdpi.comnih.gov As cell density increases and oxylipins are produced, they enter the cells and bind to OdsR. nih.govresearchgate.net This binding, in turn, induces the expression of the ds operon, leading to increased production of OdsA and OdsB. nih.govresearchgate.net The induced enzymes are then secreted extracellularly via the Xcp T2SS, resulting in a further accumulation of extracellular oxylipins, which further activates the ODS and induces effector genes. nih.govresearchgate.net This positive autoregulatory circuit, where autoinducer molecules positively regulate their own synthesis in a cell density-dependent manner, is characteristic of quorum sensing systems. nih.gov This self-regulated nature of the ODS system contributes to its functionality, although it can also be influenced by other interconnected QS systems in P. aeruginosa, such as the las and rhl systems. nih.gov

Modulation of Bacterial Physiology

Beyond its role as an autoinducer in the ODS system, this compound, along with 10-HOME, modulates several aspects of P. aeruginosa physiology, particularly affecting bacterial motility and biofilm formation. researchgate.netnih.govasm.orgresearchgate.netnih.govnih.govfrontiersin.org

Regulation of Bacterial Motility

Oxylipins, including this compound, have been shown to regulate bacterial motility in P. aeruginosa. researchgate.netnih.govasm.orgfrontiersin.org Specifically, this compound, along with 10-HOME, negatively affects flagellum-mediated swimming motility. nih.govnih.govmdpi.com Conversely, these oxylipins strongly promote type IV pilus-driven twitching motility. nih.govnih.govmdpi.com This inverse regulation of different motility mechanisms is significant because flagellum-dependent motility (swimming and swarming) is typically associated with initial surface attachment, while twitching motility is involved in surface colonization and microcolony formation, which are early stages of biofilm development. nih.govnih.govcore.ac.uk

Data from studies investigating the effect of purified oxylipins on the swimming and twitching motility of a P. aeruginosa strain deficient in oxylipin production (ΔDS mutant) demonstrate this regulatory effect. nih.gov

Oxylipin Treatment (0.1 mg/mL)Effect on Swimming Motility (ΔDS)Effect on Twitching Motility (ΔDS)
10-HOMENegativeStrongly promoted
This compoundNegativeStrongly promoted
Oleic Acid (Control)Less effect than oxylipinsLess effect than oxylipins

Increasing concentrations of 10-HOME or this compound resulted in a directly proportional increase in ΔDS twitching motility. nih.gov

Promotion of Biofilm Formation

This compound, as a component of the ODS system, plays a crucial role in promoting biofilm formation in P. aeruginosa. researchgate.netnih.govasm.orgresearchgate.netnih.govfrontiersin.org The ODS system enhances biofilm formation in an oleic acid availability-dependent manner. nih.govasm.orgnih.gov The regulation of bacterial motility by oxylipins contributes to this process. The promotion of twitching motility and the inverse regulation of swimming motility are critical for the initial stages of biofilm formation, including microcolony organization of attached bacteria. nih.govnih.gov

Studies using mutants deficient in oxylipin production (ΔDS or ΔodsAB) show impaired biofilm formation. nih.govresearchgate.netsemanticscholar.orgresearchgate.netnih.gov For instance, a ΔxcpQ mutant, which is unable to secrete the oxylipin synthase enzymes and thus deficient in oxylipin production, shows reduced biofilm formation in the presence of oleic acid. nih.govbiorxiv.orgasm.orgresearchgate.net However, when this mutant is exposed to exogenous 10-HOME and this compound, its ability to form biofilm is restored, demonstrating the direct role of these oxylipins in promoting biofilm formation. nih.govbiorxiv.orgasm.orgresearchgate.net

The ODS system and its autoinducers, including this compound, are upregulated during biofilm formation and virulence in P. aeruginosa. frontiersin.orgfrontiersin.org This underscores the importance of this oxylipin in the establishment of persistent infections, particularly in contexts like cystic fibrosis where biofilms are significant. mdpi.comresearchgate.netfightpseudomonas.com

Mechanistic Insights from Related Dihydroxyoctadecenoic Acids (DiHOMEs)

Research into various DiHOME isomers, such as 12,13-diHOME and 9,10-diHOME, has shed light on potential mechanisms by which these compounds exert their biological effects. While this compound is a distinct isomer, the shared structural characteristics of DiHOMEs suggest potential commonalities in their interactions with cellular targets and pathways.

Interaction with Cellular Receptors (e.g., PPARγ, TRPV1, TRPA1 ligands)

Certain DiHOME isomers, including 9,10-diHOME and 12,13-diHOME, have been identified as ligands for peroxisome proliferator-activated receptor gamma (PPARγ) caymanchem.com. Activation of PPARγ by these DiHOMEs can influence the expression of genes involved in fatty acid uptake and metabolism, such as CD36, FABP4, and HADH caymanchem.com. Additionally, they have been shown to decrease the expression of immune markers like CD1a, CD80, and CCR7 caymanchem.com. Through the inhibition of PPARγ signaling in dendritic cells, 12,13-diHOME has been shown to induce pro-allergic immune dysfunction caymanchem.com.

Furthermore, 9,10-diHOME and 12,13-diHOME have been identified as activators of transient receptor potential vanilloid 1 (TRPV1) and transient receptor potential ankyrin 1 (TRPA1) channels caymanchem.comnih.govnih.gov. These channels are expressed in nociceptive sensory neurons and contribute to inflammatory hypersensitivity and pain mechanisms nih.govnih.gov. Activation of TRPV1 and TRPA1 by these DiHOMEs can trigger inward currents in sensory neurons and contribute to mechanical and thermal allodynia nih.gov.

Influence on Mitochondrial Function

DiHOMEs have been shown to influence mitochondrial function. For instance, 12,13-diHOME has been reported to increase mitochondrial respiration in cardiomyocytes nih.govahajournals.org. This effect may be mediated, in part, through nitric oxide synthase type 1 (NOS1) nih.govahajournals.org. Studies have also indicated that 12,13-diHOME can alter complex I-mediated mitochondrial respiratory function researchgate.net. Impairment in mitochondrial function, as indicated by changes in mitochondrial mass, has also been associated with 12,13-diHOME in the context of T cells figshare.com.

Impact on Calcium Fluxes in Adipocytes

Several DiHOME isomers, including 9,10-diHOME and 12,13-diHOME, have been shown to activate calcium fluxes in both mouse brown and white adipocytes in vitro nih.govresearchgate.netbiorxiv.orgbiorxiv.orgresearchgate.net. This activation of calcium influx by DiHOMEs suggests an overlapping signaling pathway downstream of these lipids nih.govbiorxiv.org. The increase in intracellular calcium mobilization in brown adipose tissue (BAT) adipocytes stimulated by 12,13-diHOME appears to be, at least in part, dependent on Gq-mediated signaling researchgate.net. This impact on calcium flux is implicated in the mechanism by which these diols increase cellular fatty acid uptake by inducing the translocation of fatty acid transporters like FATP1 and CD36 to the cell surface nih.govbiorxiv.orgbiorxiv.orgresearchgate.net.

Data from studies on adipocyte calcium flux induced by DiHOMEs can be summarized as follows:

DiHOME IsomerCell TypeEffect on Calcium FluxReference
9,10-diHOMEMouse Brown AdipocytesActivates Calcium Influx nih.govresearchgate.netbiorxiv.orgbiorxiv.orgresearchgate.net
9,10-diHOMEMouse White AdipocytesActivates Calcium Influx nih.govresearchgate.netbiorxiv.orgbiorxiv.orgresearchgate.net
12,13-diHOMEMouse Brown AdipocytesActivates Calcium Influx nih.govresearchgate.netbiorxiv.orgbiorxiv.orgresearchgate.net
12,13-diHOMEMouse White AdipocytesActivates Calcium Influx nih.govresearchgate.netbiorxiv.orgbiorxiv.orgresearchgate.net

Modulation of Gene Expression

DiHOMEs, particularly 12,13-diHOME, have been shown to modulate gene expression. For instance, 12,13-diHOME can increase the expression of genes involved in fatty acid transport and metabolism, such as CD36, FABP4, and HADH, through its interaction with PPARγ caymanchem.com. In skeletal muscle, 12,13-diHOME has been shown to increase fatty acid uptake and oxidation via the induction of genes involved in fatty acid transport and mitochondrial activity and biogenesis researchgate.net. In cardiomyocytes, 12,13-diHOME treatment improved the expression of MHC (myosin heavy chain) and Cav1.2 (L-type calcium channel α1c) ahajournals.org. Additionally, 12,13-diHOME can influence the expression of lipolytic genes in BAT researchgate.net. Conversely, 12,13-diHOME has been reported to decrease the expression of immune markers in dendritic cells caymanchem.com.

Biological Roles of 7s,10s Dihome in Pre Clinical Models

Contribution to Microbial Virulence and Pathogenesis

Research into the direct contribution of 7S,10S-diHOME to microbial virulence is limited. However, studies on related lipid molecules and host-pathogen interactions provide a framework for its potential roles.

There is currently no direct scientific evidence linking this compound to the virulence of Pseudomonas aeruginosa in any animal models, including the Drosophila melanogaster infection model. P. aeruginosa is a versatile opportunistic pathogen with a wide array of virulence factors that contribute to its ability to cause infections nih.govnih.gov. The fruit fly, Drosophila melanogaster, has been utilized as a model host to study P. aeruginosa infections and identify bacterial genes associated with virulence nih.gov. However, these studies have not yet investigated the specific role of this compound in the pathogenesis of P. aeruginosa infections in this model.

The role of this compound in promoting the dissemination of bacteria from a primary infection site to other parts of the body in model systems has not been specifically elucidated. While some studies have investigated the broader impact of lipid mediators on host-pathogen interactions, the direct effect of this compound on bacterial translocation and systemic spread remains an area for future research.

Immunomodulatory Effects in Model Systems

Evidence suggests that diHOMEs as a class of molecules can exert significant immunomodulatory effects. These effects are often context-dependent and can vary between different isomers.

Studies on diHOME isomers have revealed their potential to impair the function of key innate immune cells, such as neutrophils and macrophages.

Neutrophils: High concentrations of diHOMEs have been shown to be toxic to polymorphonuclear neutrophils (PMNs), leading to their designation as "leukotoxins" in some early literature nih.gov. More recent research has demonstrated that both 9,10-diHOME and 12,13-diHOME are involved in neutrophil and monocyte dysfunction, particularly in the context of severe burn injuries researchgate.net. At high doses (20–200 μM), both isomers were found to inhibit the neutrophil respiratory burst in a human promyelocytic leukemia cell line (HL-60) nih.gov. This suggests a potential role for diHOMEs in suppressing a critical antimicrobial function of neutrophils.

Macrophages: The 12,13-diHOME isomer has been shown to reduce the phagocytic capacity of both human (THP-1) and murine (Raw264.7) macrophage cell lines in a dose-dependent manner nih.gov. This impairment of a primary macrophage function could compromise the clearance of pathogens nih.gov. Furthermore, treatment with 12,13-diHOME skewed macrophages toward an inflammatory phenotype nih.gov. While these findings point to a general effect of diHOMEs on macrophage function, direct evidence for this compound is not yet available.

Cell TypediHOME Isomer(s) StudiedObserved Effect in Pre-clinical ModelsCitation(s)
Neutrophils9,10-diHOME, 12,13-diHOMEInhibition of respiratory burst at high concentrations. nih.gov
diHOMEs (general)Dysfunction in the context of severe burn injury. researchgate.net
Macrophages12,13-diHOMEReduced phagocytic capacity. nih.gov
12,13-diHOMESkewing towards an inflammatory phenotype. nih.gov

DiHOMEs have been shown to modulate the production of pro-inflammatory mediators in cellular models. In spleen cell suspensions, 12,13-diHOME significantly reduced the production of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) pnas.org. In another study, while 12,13-diHOME promoted the production of IL-1β and IL-6 in primary immune cell coculture assays, it was also found to reduce IL-10 production by dendritic cells nih.govnih.gov. This suggests a complex and context-dependent regulatory role for diHOMEs in inflammation. High concentrations of 9,10-diHOME have also been shown to activate the pro-inflammatory transcription factors NF-κB and AP-1 nih.gov. The specific actions of this compound on the production of these and other inflammatory mediators have not yet been reported.

MediatordiHOME Isomer(s) StudiedCellular ModelEffect on ProductionCitation(s)
IL-612,13-diHOMESpleen cell suspensionReduced pnas.org
TNF-α12,13-diHOMESpleen cell suspensionReduced pnas.org
IL-1β12,13-diHOMEPrimary immune cell cocultureIncreased nih.gov
IL-612,13-diHOMEPrimary immune cell cocultureIncreased nih.gov
IL-1012,13-diHOMEDendritic cellsReduced nih.gov
NF-κB9,10-diHOMENot specifiedActivated nih.gov
AP-19,10-diHOMENot specifiedActivated nih.gov

The resolution of inflammation is an active process involving a switch from pro-inflammatory to pro-resolving mediators nih.gov. While the role of this compound in this process is unknown, studies on other lipid mediators provide some insights. For instance, specialized pro-resolving mediators (SPMs) like resolvins and protectins, derived from omega-3 fatty acids, play a crucial role in resolving inflammation nih.gov. In contrast, diHOMEs, which are derived from the omega-6 fatty acid linoleic acid, are generally considered to have pro-inflammatory or complex immunomodulatory roles rather than being primarily pro-resolving nih.gov. However, the inhibition of neutrophil respiratory burst at high concentrations of diHOMEs could be interpreted as a negative feedback mechanism to limit inflammation nih.gov. Further research is needed to determine if this compound has any specific role in the active resolution of inflammation.

Influence on Regulatory T cell differentiation in in vitro models

The differentiation of regulatory T cells (Tregs), crucial for maintaining immune homeostasis, can be influenced by metabolites derived from the gut microbiota. nih.gov In this context, research has identified a role for diHOME isomers in promoting Treg differentiation. Specifically, the gut microbiota-derived lipid metabolite 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) has demonstrated Treg-inducing activity in in vitro models. nih.gov

The influence of 9,10-DiHOME on Treg differentiation appears to be indirect, requiring the presence of dendritic cells (DCs). nih.gov While 9,10-DiHOME only slightly promoted Treg differentiation when cultured directly with naïve T cells at high concentrations, its effect was more pronounced in co-culture systems with both naïve T cells and DCs. nih.gov This suggests that 9,10-DiHOME likely modulates the function of DCs to facilitate the differentiation of Tregs. nih.gov Although 9,10-DiHOME is known to be an agonist for peroxisome proliferator-activated receptor gamma (PPARγ), a pathway known to influence DC function, the exact mechanism of its action on DCs to induce Treg differentiation remains to be fully elucidated. nih.gov

It is important to note that while these findings on 9,10-DiHOME are significant, direct evidence of the influence of the this compound stereoisomer on regulatory T cell differentiation in in vitro models is not yet available in the reviewed literature.

Involvement in Metabolic Processes in Animal and Cellular Models

Regulation of Fatty Acid Uptake in Adipocytes

The regulation of fatty acid uptake in adipocytes is a critical component of energy homeostasis. While direct studies on this compound are limited, research on its isomer, 12,13-diHOME, has provided valuable information on its role in fatty acid transport, particularly in brown adipose tissue. In brown adipocytes, 12,13-diHOME has been shown to increase the uptake of fatty acids. harvard.edunih.gov This is achieved by promoting the translocation of fatty acid transporters, specifically FATP1 and CD36, to the cell membrane. harvard.edunih.gov

Another isomer, 9,10-diHOME, has been identified as a ligand for PPARγ, a key nuclear receptor in adipogenesis. oup.com The activation of PPARγ by 9,10-diHOME promotes the differentiation of adipocytes. oup.com

The following table summarizes the observed effects of diHOME isomers on fatty acid metabolism in adipocytes based on pre-clinical studies.

diHOME IsomerModel SystemKey Findings
12,13-diHOMEBrown AdipocytesIncreased fatty acid uptake via translocation of FATP1 and CD36 to the cell membrane. harvard.edunih.gov
9,10-diHOMEIn vitroActs as a PPARγ ligand, promoting adipogenesis. oup.com

Stimulation of Thermogenesis in Brown Adipose Tissue Models

Brown adipose tissue (BAT) plays a significant role in energy expenditure through thermogenesis, the process of heat production. nih.govnih.gov The lipokine 12,13-diHOME has been identified as a stimulator of BAT activity. harvard.edunih.gov Cold exposure has been shown to increase the circulating levels of 12,13-diHOME in both humans and mice. harvard.edunih.gov Furthermore, the enzymes responsible for the production of 12,13-diHOME are uniquely induced in BAT following cold stimulation. harvard.edunih.gov

In animal models, the administration of 12,13-diHOME has been demonstrated to acutely activate fuel uptake by BAT and improve cold tolerance. harvard.edunih.gov This leads to a decrease in serum triglycerides, indicating an enhanced metabolic rate. harvard.edunih.gov The mechanism behind this stimulation of thermogenesis is, at least in part, the increased fatty acid uptake by brown adipocytes, which provides the necessary fuel for heat production. harvard.edunih.gov

The table below outlines the key findings from pre-clinical models on the role of 12,13-diHOME in BAT thermogenesis.

Study FocusModel OrganismKey Findings
Effect of 12,13-diHOME on BATMiceInjection of 12,13-diHOME activated BAT fuel uptake and enhanced cold tolerance. harvard.edunih.gov
Response to Cold ExposureHumans and MiceCirculating levels of 12,13-diHOME increased upon cold exposure. harvard.edunih.gov

Effects on Vascular Tone in Pre-clinical Models

Pre-clinical studies have indicated that diHOME isomers can influence vascular tone, a key factor in the regulation of blood pressure. Research has shown that 12,13-diHOME, but not 9,10-diHOME, can induce endothelium-dependent vasodilation. nih.gov In bovine aortic endothelial cells, 12,13-diHOME was found to increase the production of nitric oxide (NO), a potent vasodilator. nih.gov This effect was associated with an increase in intracellular calcium levels. nih.gov

Furthermore, in ex vivo experiments using carotid arteries from ApoE-/- mice, 12,13-diHOME enhanced acetylcholine-induced vasodilation. nih.gov Conversely, at higher concentrations, diHOMEs have been implicated as agents that can increase vascular permeability. pnas.orgpnas.org

The following table summarizes the observed effects of diHOME isomers on vascular tone in pre-clinical models.

diHOME IsomerModel SystemKey Findings on Vascular Tone
12,13-diHOMEBovine Aortic Endothelial CellsIncreased nitric oxide production. nih.gov
12,13-diHOMECarotid Arteries from ApoE-/- MiceEnhanced endothelium-dependent vasodilation. nih.gov
9,10-diHOMEBovine Aortic Endothelial CellsDid not increase nitric oxide production. nih.gov
DiHOMEs (unspecified)In vivo (Mice)Implicated as vascular permeability agents at high concentrations. pnas.orgpnas.org

Contribution to Organ Pathophysiology in Animal and Cellular Models

Lung Injury and Acute Respiratory Distress Syndrome Models

Emerging evidence suggests a potential role for diHOME isomers in the pathophysiology of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). pnas.org Increased concentrations of diHOMEs have been reported in humans with severe COVID-19, a condition often leading to ARDS. pnas.orgpnas.org

In pre-clinical models, the direct administration of diHOMEs to mice resulted in an ARDS-like phenotype. pnas.org Furthermore, in a mouse model of ALI induced by ozone exposure, levels of the n-6 polyunsaturated fatty acid-derived oxylipin 9,10-DiHOME were found to be elevated in the lungs of mice fed a high-fat diet. nih.gov This suggests that obesity may alter the pulmonary lipidome, potentially priming the lungs for an exacerbated inflammatory response to injury. nih.gov

The table below details the findings from pre-clinical and clinical observations regarding the involvement of diHOMEs in lung injury.

diHOME Isomer(s)Model/PopulationKey Findings in Lung Injury and ARDS
DiHOMEs (unspecified)Humans with severe COVID-19Increased concentrations observed. pnas.orgpnas.org
DiHOMEs (unspecified)MiceDirect administration resulted in an ARDS phenotype. pnas.org
9,10-DiHOMEMice with ozone-induced ALI on a high-fat dietElevated levels in the lungs. nih.gov

Renal Proximal Tubule Cell Dysfunction Models

There is no available scientific literature or research data describing the effects or biological roles of this compound in preclinical models of renal proximal tubule cell dysfunction. Studies on renal proximal tubule cells often focus on mechanisms of injury and regeneration, transport functions, and metabolic pathways, but investigations involving this compound have not been reported.

Implications in Cancer Cell Proliferation Models (e.g., MCF-7 breast cancer cells)

There is no published research or data on the implications of this compound in cancer cell proliferation models, including the MCF-7 breast cancer cell line. Studies on MCF-7 cells are extensive and cover a wide range of topics from hormone receptor signaling to drug resistance, yet none have reported on the effects of this compound.

Analytical Methodologies for 7s,10s Dihome Research

Sample Preparation for Biological Matrices

Sample preparation is a critical initial step in the analysis of 7S,10S-diHOME from biological matrices such as plasma, serum, or culture supernatants. The goal is to efficiently extract the oxylipin while removing interfering substances that can affect chromatographic separation and mass spectrometric detection. Common approaches include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). schebb-web.delipidmaps.orgresearchgate.net

LLE typically involves acidifying the sample and extracting the analytes into an organic solvent like ethyl acetate. nih.govnih.govschebb-web.deresearchgate.net While LLE can offer high extraction efficiency, it may also co-extract numerous endogenous impurities from complex biological samples, potentially impacting downstream analysis. lipidmaps.org

SPE protocols are widely used and offer better removal of impurities compared to LLE, which is particularly advantageous for detecting oxylipins present at low concentrations in biological matrices. schebb-web.delipidmaps.org Various SPE sorbents, such as C18 or anion exchange columns, have been employed for oxylipin extraction from matrices like plasma. schebb-web.delipidmaps.orgcaymanchem.comcaymanchem.com For instance, a protocol for extracting diHOME from plasma involves adding acid, applying the sample to a conditioned C18 column, washing to remove impurities, and eluting the analyte with an organic solvent. caymanchem.comcaymanchem.com Another SPE method utilizes an anion exchange column, where plasma is mixed with a buffer and methanol (B129727), centrifuged, and the supernatant loaded onto the column, followed by washing and elution with a solvent mixture containing acetic acid. schebb-web.de The choice of SPE protocol can influence the extraction efficacy and the extent of matrix effect. schebb-web.de

After extraction, samples are typically evaporated to dryness and reconstituted in a suitable solvent for chromatographic analysis. researchgate.netcaymanchem.comcaymanchem.com Storing extracted samples at low temperatures (e.g., -20°C or -80°C) is crucial to prevent degradation of oxylipins. lipidmaps.orgcaymanchem.com

Advanced Chromatographic Separation Techniques

Chromatography plays a vital role in separating this compound from complex biological mixtures and its isomers before detection. Several chromatographic techniques are applied in this compound research.

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UPLC), is a fundamental technique for the analysis of this compound. nih.govnih.govlipidmaps.orgmdpi.comresearchgate.netdiva-portal.orgresearchgate.netnih.gov LC is commonly coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection. nih.govlipidmaps.orgmdpi.comresearchgate.netdiva-portal.orgresearchgate.net

Reversed-phase HPLC is frequently used, employing columns such as analytical octadecyl silica (B1680970) columns. nih.govresearchgate.net Mobile phases typically consist of mixtures of methanol or acetonitrile (B52724) with water, often acidified with a small percentage of acetic acid or formic acid to improve peak shape and ionization efficiency for MS detection. nih.govmdpi.comsielc.com Gradient elution is commonly employed to achieve optimal separation of various oxylipins. mdpi.comnih.gov Normal phase HPLC using silicic acid columns has also been reported for the separation of diHOME. nih.gov

UPLC offers enhanced chromatographic resolution, sensitivity, reproducibility, and faster separation times compared to conventional HPLC, making it suitable for targeted oxylipin metabolomics. lipidmaps.orgchemrxiv.org UPLC-ESI-MS/MS methods have been developed for the simultaneous analysis of multiple oxylipins, including diols like 9,10-DiHOME and 12,13-DiHOME. lipidmaps.orgdiva-portal.org

Research findings highlight the application of LC-MS/MS for quantifying dihydroxy fatty acids formed from the oxygenation of fatty acids. nih.gov LC-MS/MS methods have also been developed and validated for quantifying linoleic acid-derived oxidative metabolites, including 9,10-DiHOME, in complex matrices like Baijiu. mdpi.com These methods demonstrate good linearity, sensitivity, and recovery rates. mdpi.com

Thin layer chromatography (TLC) is a simple, relatively low-cost, and rapid technique used for analyzing mixtures and monitoring reaction progress. umass.edulibretexts.org In the context of this compound research, TLC has been employed for the analysis of oxylipins in biological samples, such as bacterial culture supernatants. nih.govnih.gov

TLC involves spotting the sample onto a stationary phase (e.g., silica gel coated on a plate) and developing the plate in a mobile phase (solvent). umass.edulibretexts.org Compounds separate based on their differential affinities for the stationary and mobile phases. umass.edulibretexts.org After development, spots can be visualized using various methods, including UV light or derivatization reagents that react with the compounds to produce colored or fluorescent spots. umass.edulabinsights.nl Densitometry of TLC spots can be used for semi-quantitative analysis of compounds like 7,10-DiHOME. nih.gov

While TLC is useful for screening and qualitative or semi-quantitative analysis, it generally offers lower resolution and sensitivity compared to LC-based methods for complex samples and trace analysis. researchgate.netchemrxiv.org

Supercritical fluid chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase. shimadzu.chijarsct.co.in SFC combines characteristics of both gas chromatography (GC) and liquid chromatography (LC). shimadzu.chijarsct.co.in Due to the low viscosity and high diffusivity of supercritical CO2, SFC enables the use of high flow rates with small particle columns, potentially leading to faster separations. nih.govacs.org

SFC has gained popularity and is considered a complementary technique to LC, particularly for the analysis of a wide range of compounds with varying polarities. shimadzu.chijarsct.co.inacs.org It is especially useful for separating thermally labile compounds that might decompose under GC conditions and for compounds lacking strong chromophores for UV detection in HPLC. ijarsct.co.in Modifiers, such as methanol or acetonitrile, are often added to the supercritical CO2 mobile phase to adjust elution strength and selectivity. shimadzu.ch

Recent developments have improved the coupling of SFC to mass spectrometry. acs.org SFC-MS platforms are being developed for the quantitative metabolic profiling of lipids, including octadecanoid oxylipins. nih.gov

This compound is a specific stereoisomer of dihydroxyoctadecenoic acid. Analyzing the stereochemistry of oxylipins is crucial as different stereoisomers can have distinct biological activities. Chiral chromatography is employed to separate enantiomers and diastereomers. chemrxiv.orgscispace.comdiva-portal.orgsigmaaldrich.com

Chiral separation can be achieved using columns with chiral stationary phases (CSPs). scispace.comdiva-portal.orgsigmaaldrich.com Chiral phase-HPLC (CP-HPLC) has been used for the steric analysis of hydroperoxy fatty acids, which are precursors to dihydroxy fatty acids like diHOME. nih.govscispace.com CSPs, such as amylose-based phases, are commonly used for separating stereoisomeric oxylipins under reversed-phase conditions. chemrxiv.org

Supercritical fluid chromatography is also well-suited for chiral separations due to the properties of the supercritical CO2 mobile phase and its miscibility with organic modifiers. nih.govshimadzu.chijarsct.co.inacs.org Chiral-SFC methods have been developed to resolve complex configurations of oxylipins, including diols with multiple chiral centers. nih.govacs.org

Combining achiral and chiral separation techniques in two-dimensional LC (2D-LC) can provide enhanced selectivity and sensitivity for stereospecific analysis of oxylipins in biological samples. chemrxiv.org This approach allows for the separation of regioisomers in the first dimension (achiral) followed by the separation of stereoisomers in the second dimension (chiral). chemrxiv.org

Mass Spectrometry-Based Quantification and Identification

Mass spectrometry (MS) is the primary detection technique coupled with chromatography for the identification and quantification of this compound. nih.govlipidmaps.orgresearchgate.netmdpi.comresearchgate.netdiva-portal.orgresearchgate.netnih.govresearchgate.net LC-MS and LC-MS/MS (tandem mass spectrometry) are widely used due to their sensitivity, selectivity, and ability to provide structural information. nih.govlipidmaps.orgmdpi.comresearchgate.netdiva-portal.orgresearchgate.net

Electrospray ionization (ESI) is a common ionization method used for oxylipin analysis by LC-MS, often operated in negative ion mode as fatty acids and their dihydroxy metabolites readily form deprotonated molecules ([M-H]-). nih.govresearchgate.netchemrxiv.org

Tandem mass spectrometry, particularly using triple quadrupole instruments, allows for targeted analysis using multiple reaction monitoring (MRM). lipidmaps.orgmdpi.comdiva-portal.orgresearchgate.net MRM involves selecting a precursor ion (the deprotonated molecule of the analyte) and monitoring specific fragment ions produced upon collision-induced dissociation. lipidmaps.orgmdpi.com This provides high specificity and sensitivity for quantifying target analytes in complex matrices. lipidmaps.org

Identification of this compound is confirmed by comparing its retention time and MS/MS fragmentation pattern (daughter ion spectrum) with those of an authentic standard. nih.govresearchgate.net Experiments using stable isotopes, such as oxygen-18 or deuterium (B1214612) labeling, can provide insights into the biosynthesis and fragmentation pathways of diHOME. nih.govresearchgate.net For example, analysis of 7,10-DiHOME formed under an oxygen-18 atmosphere showed incorporation of the isotope, indicating the origin of the hydroxyl oxygens. nih.gov

Quantitative analysis is often performed using stable isotope dilution mass spectrometry, where known amounts of deuterated internal standards are added to samples before extraction and analysis. lipidmaps.orgcaymanchem.com The ratio of the analyte peak area to the internal standard peak area is used to determine the concentration of the analyte. lipidmaps.org Deuterated analogs of diHOME, such as (±)9(10)-DiHOME-d4, are available as internal standards for quantification by GC- or LC-MS. caymanchem.com

Data-independent acquisition (DIA)-MS is an emerging approach in quantitative proteomics and metabolomics that can also be applied to oxylipin analysis, allowing for the simultaneous identification and quantification of a large number of compounds. nih.gov

Tandem Mass Spectrometry (LC-MS/MS, SFC-MS/MS)

Tandem mass spectrometry (MS/MS) coupled with chromatography is a state-of-the-art technique for the analysis of oxylipins, including octadecanoids like this compound. mdpi.comworkshop-lipid.eunih.govresearchgate.net Both liquid chromatography (LC) and supercritical fluid chromatography (SFC) have been utilized for the separation of this compound and related isomers before MS/MS detection.

LC-MS/MS methods, particularly those employing reversed-phase ultra-high performance liquid chromatography (UHPLC), offer high selectivity and sensitivity for oxylipin analysis. mdpi.comresearchgate.net UHPLC provides enhanced chromatographic resolution, sensitivity, and reproducibility, allowing for fast separation. nih.gov The coupling with tandem mass spectrometry, often using triple quadrupole (QqQ) detectors in multiple reaction monitoring (MRM) mode, maximizes specificity and sensitivity, which is particularly useful for resolving co-eluting metabolites. mdpi.comnih.gov A targeted MRM approach provides higher sensitivity compared to unbiased full scan MS analysis. nih.gov

Supercritical Fluid Chromatography (SFC) coupled to MS/MS has also been developed for the quantitative metabolic profiling of octadecanoid oxylipins. nih.govresearchgate.net SFC offers complementary separation capabilities, particularly for chiral compounds, and can perform complex enantioseparations rapidly. nih.govresearchgate.net An integrated workflow combining chiral SFC and reversed-phase LC coupled to tandem MS detection has been developed for quantifying a broad panel of octadecanoids. nih.govresearchgate.net

Validation studies for these methods in solvent and surrogate matrices have assessed parameters such as linearity, lower limits of quantification (LLOQ), recovery, accuracy, and precision. nih.govresearchgate.net Instrumental linearity has been reported as good (R² > 0.995) for both SFC and LC methods in some studies. nih.govresearchgate.net LLOQ values have ranged from 0.03-6.00 ng/mL for SFC and 0.01-1.25 ng/mL for LC in the analysis of octadecanoids. nih.govresearchgate.net Average accuracy in solvent and surrogate matrix has ranged from 89-109% in SFC and 106-220% in LC, with coefficients of variation (CV) generally below 14% at medium and high concentrations. nih.govresearchgate.net Validation in surrogate matrix has shown negligible matrix effects and average recoveries ranging from 71-83%. nih.govresearchgate.net While both techniques are valuable, some comparative studies suggest that UHPLC/MS may offer better separation and higher sensitivity for oxylipin analysis compared to UHPSFC/MS, with the exception of prostaglandins. researchgate.net

Isotope Dilution Methods

Stable isotope dilution is a widely used method for the accurate quantification of eicosanoids and related oxygenated metabolites, including diHOME isomers, in biological samples. nih.govnih.govcreative-proteomics.comfrontiersin.orgplos.org This technique involves the addition of known amounts of stable isotope-labeled internal standards (ISTDs), which are typically deuterated analogs of the target analytes, to the samples at an early stage of the analytical workflow. nih.govnih.govfrontiersin.org

The ISTDs behave similarly to the endogenous compounds during sample preparation steps such as extraction and chromatography, helping to compensate for potential variations and losses. nih.govcreative-proteomics.comfrontiersin.org Quantification is achieved by measuring the ratio of the peak area of the endogenous analyte to the peak area of its corresponding internal standard using mass spectrometry. nih.govnih.govfrontiersin.org Calibration curves are generated by plotting the peak area ratios of known concentrations of standards and their corresponding ISTDs. nih.govfrontiersin.org Linear regression analysis of these calibration curves allows for the conversion of sample peak area ratios into absolute amounts of the target analyte. nih.govfrontiersin.org This method is crucial for achieving accurate and precise quantification, especially in complex biological matrices where matrix effects can influence ionization efficiency in mass spectrometry. nih.govcreative-proteomics.comfrontiersin.org The use of isotope dilution allows for the quantification of oxylipins at very low levels, including low femtomole levels for many eicosanoids. nih.govcreative-proteomics.com

Future Research Directions and Unanswered Questions

Elucidation of Novel Receptors and Signaling Pathways for 7S,10S-diHOME

While some studies have begun to explore the biological activities of dihydroxy fatty acids, the specific receptors and detailed signaling pathways mediated by this compound remain largely unknown. Research indicates that related diols, such as 12,13-diHOME, may interact with receptors like PPARγ and potentially transient receptor potential vanilloid 1 (TRPV1), influencing processes like brown adipose tissue function and inflammatory responses. nih.govfrontiersin.org However, the distinct stereochemistry of this compound suggests it may interact with unique receptors or trigger different downstream signaling cascades compared to its isomers. Future research should focus on identifying the specific protein targets that this compound binds to, employing techniques such as ligand-receptor binding assays, pull-down experiments, and activity-based protein profiling. Following receptor identification, detailed investigations into the subsequent intracellular signaling events, including calcium flux, phosphorylation cascades, and gene expression modulation, are crucial. researchgate.netnih.govbiorxiv.orgahajournals.org Understanding these pathways will provide insights into how this compound exerts its biological effects at a molecular level.

Detailed Understanding of Stereoisomeric Specificity in Biological Actions

The biological activity of dihydroxy fatty acids is often highly dependent on their stereochemistry. diva-portal.org this compound is one specific stereoisomer of dihydroxyoctadecenoic acid. Studies on related diols, such as 9,10- and 12,13-diHOME, have highlighted the importance of stereoisomeric configuration in determining their biological roles and interactions. frontiersin.orgresearchgate.netnih.govbiorxiv.orgpnas.orgnih.gov For instance, while 12,13-diHOME has been implicated in regulating brown adipocyte biology and cardiac function, 9,10-diHOME has shown effects on regulatory T cell differentiation and adipocyte calcium influx. nih.govresearchgate.netnih.govbiorxiv.orgahajournals.orgnih.gov Future research should systematically compare the biological activities of this compound with its various stereoisomers (e.g., 7R,10R-, 7S,10R-, 7R,10S-diHOME) and other related oxylipins. This will involve synthesizing or isolating pure stereoisomers and testing their effects in parallel in various biological assays, such as antibacterial activity, modulation of immune responses, and effects on cellular signaling. Elucidating the structure-activity relationships based on stereochemistry is vital for understanding the specificity of this compound's biological roles and its potential as a therapeutic agent.

Development of Advanced in vitro and in vivo Research Models

Current research on this compound has utilized various in vitro and in vivo models, including bacterial cultures, cell lines, and animal models like Drosophila melanogaster and mice. lipidmaps.orgpnas.orgmdpi.com However, to fully understand the complex roles of this compound, particularly in the context of host-microbe interactions and systemic effects, more advanced and physiologically relevant models are needed. This includes developing sophisticated co-culture systems that mimic the native environment of producing microbes and host cells, as well as utilizing organ-on-a-chip technologies to study the effects of this compound in a more integrated manner. nih.gov In in vivo studies, the development of genetically modified organisms with altered this compound production or metabolism, or models allowing for tissue-specific delivery or inhibition of this compound, would provide valuable insights into its systemic functions and interactions within complex biological systems.

Integration of Systems Biology Approaches for Comprehensive Network Analysis

Understanding the role of this compound within the intricate networks of biological systems requires the application of systems biology approaches. This involves integrating data from various high-throughput techniques, such as transcriptomics, proteomics, lipidomics, and metabolomics, to build comprehensive models of the biological systems where this compound is present or active. numberanalytics.comnumberanalytics.comebi.ac.uknih.gov Network analysis can be employed to identify how this compound influences metabolic pathways, gene regulation, protein interactions, and signaling cascades. numberanalytics.comebi.ac.uknih.govmy-mooc.com By analyzing these complex networks, researchers can gain a holistic understanding of the impact of this compound on cellular and organismal function, identify key nodes and pathways affected, and potentially predict its effects in different biological contexts. This integrated approach is crucial for moving beyond the study of individual molecules to understanding their roles within dynamic biological systems.

Q & A

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research questions on this compound?

  • Methodological Answer : Align studies with unresolved gaps identified in systematic reviews (e.g., role in non-adipose tissues). Ensure feasibility by piloting assays for technical reproducibility. For ethical compliance, justify animal use via 3R principles (Replacement, Reduction, Refinement) when exploring systemic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.